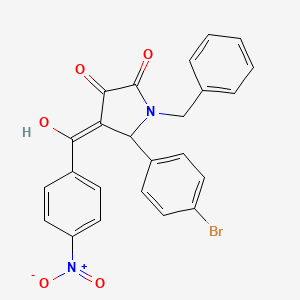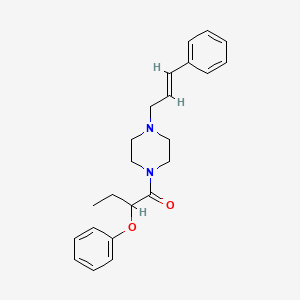![molecular formula C18H25NO4 B5345743 methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5345743.png)
methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate, also known as DMPP, is a chemical compound that has found widespread use in scientific research. DMPP is a potent and selective agonist for the muscarinic acetylcholine receptor subtype M1, which plays a critical role in cognitive processes such as learning and memory.
作用機序
Methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate acts as a selective agonist for the M1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system and peripheral tissues. Activation of the M1 receptor by this compound leads to the activation of intracellular signaling pathways that mediate the physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to enhance cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has been shown to increase gastrointestinal motility and decrease blood pressure in animal models.
実験室実験の利点と制限
Methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate is a potent and selective agonist for the M1 receptor, which makes it a valuable tool for investigating the role of the M1 receptor in various physiological and pathological processes. However, this compound has a short half-life and is rapidly metabolized in vivo, which limits its usefulness in long-term studies.
将来の方向性
For methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate research include the development of more stable analogs of this compound that can be used in long-term studies. The development of more selective agonists and antagonists for the M1 receptor will also be valuable for investigating the role of the M1 receptor in various physiological and pathological processes. The use of this compound in combination with other drugs or therapies may also be explored as a potential treatment for various diseases.
合成法
The synthesis of methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate involves a multi-step process that starts with the reaction of 2,5-dimethylphenol with propionyl chloride to yield 2-(2,5-dimethylphenoxy)propanoic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is reacted with piperidine to form the ester this compound. The overall yield of this compound is approximately 50%.
科学的研究の応用
Methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate has been extensively used in scientific research as a tool to investigate the role of the M1 receptor in various physiological and pathological processes. This compound has been shown to enhance cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has also been used to investigate the role of the M1 receptor in the regulation of glucose homeostasis, cardiovascular function, and gastrointestinal motility.
特性
IUPAC Name |
methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-12-5-6-13(2)16(11-12)23-14(3)17(20)19-9-7-15(8-10-19)18(21)22-4/h5-6,11,14-15H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUCYMFOGQXGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)N2CCC(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5345665.png)
![2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B5345672.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~1~-methylalaninamide](/img/structure/B5345680.png)
![6-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5345683.png)
![N-methyl-1-[2-(4-morpholinyl)-1,3-thiazol-5-yl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5345695.png)

![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5345718.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-{[1-(methoxymethyl)cyclopropyl]methyl}acetamide](/img/structure/B5345722.png)
![(4aR*,8aR*)-4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5345731.png)

![6-(1,3-benzodioxol-5-yl)-N-[(1-isobutylpyrrolidin-3-yl)methyl]nicotinamide](/img/structure/B5345741.png)
![rel-(3S,4S)-4-(dimethylamino)-1-[2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5345756.png)
![1-benzyl-N-[1-(2-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5345767.png)
